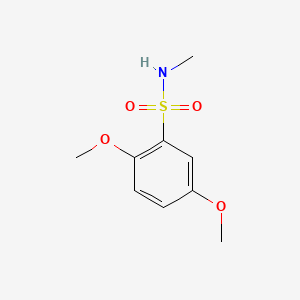

2,5-dimethoxy-N-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

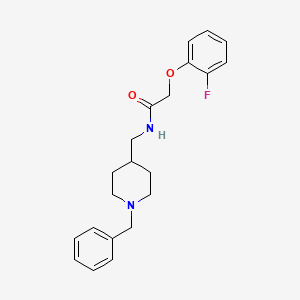

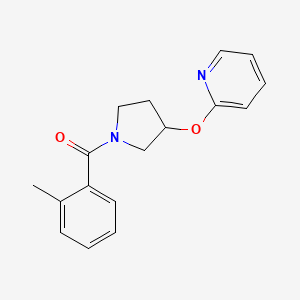

2,5-dimethoxy-N-methylbenzenesulfonamide (DMMS) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMMS is a sulfonamide derivative that contains two methoxy groups and a methyl group attached to the benzene ring. This compound has been synthesized using various methods and has shown promising results in various scientific studies.

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

- Dimethoxycarbene Reactions : A study by Mlostoń and Heimgartner (2007) explored the reaction of dimethoxycarbene with N-(9H-fluoren-9-ylidene)-4-methylbenzenesulfonamide, leading to the formation of a carbonimidoate derivative. This indicates a potential application in organic synthesis involving similar compounds.

Biomedical Applications

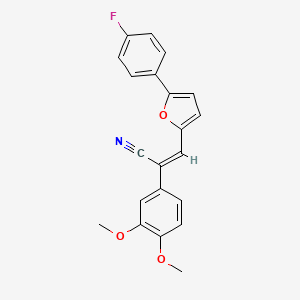

- Cancer Therapeutics : The research by Mun et al. (2012) investigated arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide as small molecule inhibitors in the hypoxia-inducible factor-1 (HIF-1) pathway. These compounds showed promise in antagonizing tumor growth, suggesting potential use in cancer therapy.

- Antibacterial and Anti-Inflammatory Agents : A study by Abbasi et al. (2017) synthesized new sulfonamides with 1,4-benzodioxin rings showing notable antibacterial potential. These compounds were suggested as therapeutic agents for inflammatory ailments.

Sensor Development

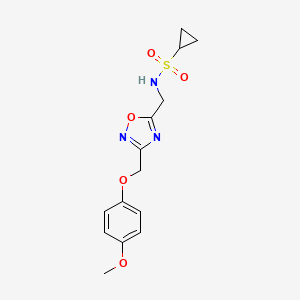

- Heavy Metal Sensors : The work of Sheikh et al. (2016) developed a Co2+ ions sensor using N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) fabricated on a glassy carbon electrode. This indicates its utility in detecting heavy metals in environmental and health-care fields.

Spectroscopic and Computational Studies

- Structural Analysis : Murthy et al. (2018) conducted a structural and electronic properties study of a sulfonamide molecule, revealing insights into intermolecular interactions, which are crucial for understanding its behavior in various applications.

Anticancer Activities

- Anti-Pancreatic Cancer Activities : KCN1, a novel synthetic sulfonamide anticancer agent, was studied by Wang et al. (2012) for its efficacy against pancreatic cancer, both in vitro and in vivo.

DNA Binding and Cleavage

- Copper(II)-Sulfonamide Complexes : González-Álvarez et al. (2013) investigated mixed-ligand copper(II)-sulfonamide complexes for their ability to bind and cleave DNA, demonstrating potential applications in cancer therapy and molecular biology.

Corrosion Inhibition

- Piperidine Derivatives on Iron Corrosion : Kaya et al. (2016) explored the inhibition properties of piperidine derivatives on iron corrosion, suggesting applications in materials science and engineering.

Alzheimer's Disease Therapy

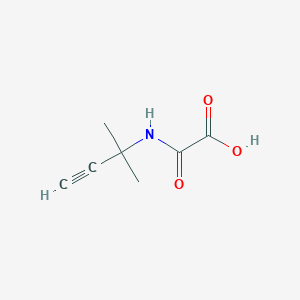

- Enzyme Inhibitory Kinetics for Alzheimer’s Treatment : Abbasi et al. (2018) synthesized sulfonamides derived from 4-methoxyphenethylamine, showing significant acetylcholinesterase inhibitory activity, which is a promising lead for Alzheimer's disease treatment.

Propiedades

IUPAC Name |

2,5-dimethoxy-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-10-15(11,12)9-6-7(13-2)4-5-8(9)14-3/h4-6,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFYCPPMAVPSBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethoxy-N-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2414829.png)

![3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2414830.png)

![Lithium;2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidin-1-yl]acetate](/img/structure/B2414835.png)

![4-Methoxy-1-methyl-5-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2414836.png)

![Cyclobutylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2414838.png)

![1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2414841.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2414842.png)